molecular formula C15H22O6 B068725 Ethyl 3,4-bis(2-methoxyethoxy)benzoate CAS No. 183322-16-9

Ethyl 3,4-bis(2-methoxyethoxy)benzoate

Cat. No. B068725
Key on ui cas rn: 183322-16-9
M. Wt: 298.33 g/mol
InChI Key: VGFZRAVMWXHEJB-UHFFFAOYSA-N
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Patent
US08133999B2

Procedure details

In a 20 L-volume glass reaction vessel equipped with a stirrer, a thermometer and a reflux condenser, the acetic acid solution containing 2,023 g (6.78 moles) of ethyl 3,4-bis(2-methoxyethoxy)benzoate prepared in the Synthesis Example 1 was placed. To the solution, 318 g (3.18 moles) of concentrated sulfuric acid was gently added while stirring the solution at room temperature. The mixture was heated to 60 to 70° C. To the mixture, 1,857 g (20.34 moles) of 69 wt. % nitric acid was gently added while stirring the mixture. The resulting mixture was allowed to react for 2 hours while maintaining the temperature. After the reaction was complete, the reaction solution was cooled to room temperature. To the reaction solution, 5,200 mL of a 20 wt. % aqueous sodium chloride solution and 5,200 mL of toluene were added. The separated organic layer (toluene layer) was washed twice with 7,800 mL of a 1 mole per L aqueous sodium hydroxide solution, and further washed twice with 7,800 mL of a 20 wt. % aqueous sodium chloride solution. The organic layer was concentrated under reduced pressure to obtain 2,328 g of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate as an orange liquid (isolation yield: 100%).
Quantity
318 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
6.78 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH:14]=[CH:15][C:16]=1[O:17][CH2:18][CH2:19][O:20][CH3:21])[C:9]([O:11][CH2:12][CH3:13])=[O:10].S(=O)(=O)(O)O.[N+:27]([O-])([OH:29])=[O:28].[Cl-].[Na+]>C1(C)C=CC=CC=1.C(O)(=O)C>[CH3:21][O:20][CH2:19][CH2:18][O:17][C:16]1[C:6]([O:5][CH2:4][CH2:3][O:2][CH3:1])=[CH:7][C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:14]([N+:27]([O-:29])=[O:28])[CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
318 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
6.78 mol
Type
reactant
Smiles
COCCOC=1C=C(C(=O)OCC)C=CC1OCCOC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring the solution at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 20 L-volume glass reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
prepared in the Synthesis Example 1
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 60 to 70° C
STIRRING
Type
STIRRING
Details
while stirring the mixture
CUSTOM
Type
CUSTOM
Details
to react for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled to room temperature
WASH
Type
WASH
Details
The separated organic layer (toluene layer) was washed twice with 7,800 mL of a 1 mole per L aqueous sodium hydroxide solution
WASH
Type
WASH
Details
further washed twice with 7,800 mL of a 20 wt. % aqueous sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=CC(=C(C(=O)OCC)C=C1OCCOC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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